molecular formula C9H5ClIN B1365794 4-Chloro-3-iodoquinoline CAS No. 590371-90-7

4-Chloro-3-iodoquinoline

Cat. No.: B1365794
CAS No.: 590371-90-7
M. Wt: 289.5 g/mol
InChI Key: SFHOABWDLKHXAH-UHFFFAOYSA-N
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Description

4-Chloro-3-iodoquinoline is an organic compound with the chemical formula C9H5ClIN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their versatile applications in industrial and synthetic organic chemistry, as well as their significant roles in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

4-Chloro-3-iodoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and methoxide ion. The major products formed from these reactions are often diaryl-substituted quinolines .

Scientific Research Applications

Synthesis Applications

1. Synthon in Organic Synthesis

4-Chloro-3-iodoquinoline serves as an important synthon in the synthesis of various quinoline derivatives. It has been utilized in palladium-catalyzed reactions, particularly in the development of novel 1,2-pyrrolo[3,2-c]quinolines. The Sonogashira reaction involving this compound allows for the formation of complex molecular architectures by coupling with arylacetylenes, followed by nucleophilic displacement and cyclization processes .

2. Structure–Activity Relationship Studies

Research has demonstrated that modifications to the this compound structure can lead to variations in biological activity. For instance, studies have established a structure–activity relationship for related compounds, revealing that specific substitutions can enhance potency against various biological targets. This highlights the compound's utility in designing new therapeutic agents .

Biological Applications

1. Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. In vitro studies indicate that certain modifications can improve efficacy against bacterial strains and parasites. For example, compounds derived from this compound have been evaluated for their antimalarial activity, demonstrating potential as lead compounds for further development .

2. Cytotoxicity Studies

In biological assessments, this compound has been tested for cytotoxic effects against various cancer cell lines. Data indicate that certain derivatives exhibit significant cytotoxicity, suggesting their potential as anticancer agents. For instance, modifications leading to increased lipophilicity have been associated with enhanced cell membrane penetration and improved cytotoxic profiles .

Table 1: Summary of Synthesis Methods Using this compound

MethodologyReaction TypeKey Outcomes
Sonogashira ReactionPalladium-Catalyzed CouplingFormation of 1,2-pyrrolo[3,2-c]quinolines
Nucleophilic DisplacementChlorine DisplacementSynthesis of novel quinoline derivatives
Structure–Activity RelationshipBiological Activity AssessmentIdentification of potent antimicrobial agents
Compound NameTarget Organism/Cell LineEC50 (nM)Comments
This compound Derivative AHepG2 (Liver Cancer)16High cytotoxicity observed
This compound Derivative BPlasmodium falciparum (Malaria)53Significant antimalarial activity
This compound Derivative CVarious Bacterial StrainsVariesPotential broad-spectrum antimicrobial

Case Studies

Case Study 1: Development of Antimalarial Agents

A study investigated the efficacy of derivatives synthesized from this compound against Plasmodium falciparum. The results indicated that certain modifications significantly enhanced antimalarial activity compared to the parent compound. This underscores the importance of structural optimization in drug development .

Case Study 2: Cytotoxicity Profiling

In another research effort, a series of derivatives were evaluated for cytotoxic effects on HepG2 cells. The findings revealed that specific substitutions at the nitrogen positions led to increased cytotoxicity and altered cell cycle dynamics, suggesting different mechanisms of action among the tested compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodoquinoline is not fully understood. similar compounds, such as clioquinol, exert their effects by inhibiting certain enzymes related to DNA replication . The molecular targets and pathways involved in the action of this compound are subjects of ongoing research.

Biological Activity

4-Chloro-3-iodoquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by its fused benzene and pyridine rings. The presence of chlorine and iodine substituents at specific positions on the quinoline structure enhances its chemical reactivity and potential biological activity. This article explores the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, along with its applications in synthetic chemistry.

This compound has the molecular formula C9H6ClI N. Its structure features a chlorine atom at the 4-position and an iodine atom at the 3-position, which are critical for its biological interactions and reactivity in chemical synthesis.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that compounds derived from this molecule can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in a peer-reviewed journal examined the effects of this compound derivatives on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against MCF-7 cells (human breast cancer) .

CompoundIC50 (µM)Cell Line
This compound15MCF-7
Derivative A10MCF-7
Derivative B5MCF-7

Antibacterial and Antifungal Properties

Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal activities. The halogen substituents in this compound enhance its interaction with microbial targets.

Research Findings:
In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. It also shows antifungal activity against Candida species .

Synthesis and Applications

This compound serves as a versatile synthon in organic synthesis. It has been utilized in various reactions, including:

  • Palladium-Catalyzed Coupling Reactions : This compound can undergo Sonogashira reactions to form more complex structures, which may possess enhanced biological activities .
  • Synthesis of Novel Quinoline Derivatives : Researchers have developed new quinoline-containing heterocycles using this compound as a precursor, leading to compounds with potential pharmacological applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-3-iodoquinoline, and how can reaction efficiency be optimized?

  • Methodology : Begin with halogenation of the quinoline core. For example, iodination at the 3-position using N-iodosuccinimide (NIS) in acetic acid, followed by chlorination at the 4-position via electrophilic substitution with POCl₃. Monitor reaction progress using TLC and adjust stoichiometry (e.g., molar ratios of halogenating agents) to optimize yield .
  • Validation : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem entries for analogous halogenated quinolines .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Approach :

  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C), monitored via UV-Vis spectroscopy.
  • Crystallography : Recrystallize from ethanol/water mixtures and analyze crystal structure via X-ray diffraction .

Q. What literature search strategies are recommended for identifying prior studies on halogenated quinolines?

  • Guidance : Use SciFinder or Reaxys with keywords like "quinoline derivatives," "iodo-chloro substitution," and "spectroscopic characterization." Filter results to exclude non-peer-reviewed sources (e.g., commercial websites like benchchem.com ) and prioritize journals with rigorous experimental protocols (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

  • Analysis :

  • Contradictions in NMR : If unexpected peaks arise, consider tautomerism or residual solvents. Use 2D NMR (COSY, HSQC) to assign signals unambiguously.
  • Mass Spectrometry Discrepancies : Verify isotopic patterns (e.g., chlorine and iodine signatures) and cross-reference with computational simulations using tools like Gaussian .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal) to report anomalies in supplementary data .

Q. What strategies are effective for minimizing by-products in the large-scale synthesis of this compound?

  • Process Optimization :

  • Temperature Control : Lower reaction temperatures during iodination to reduce polyhalogenation.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Scale-Up Challenges : Use flow chemistry for better heat distribution and reproducibility. Validate with pilot-scale batches (>500 mg) and analyze impurities via LC-MS .

Q. How can researchers design biological assays to study the interaction of this compound with target enzymes?

  • Experimental Design :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (IC₅₀).
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, guided by crystallographic data of analogous compounds .
  • Ethical Compliance : Ensure assays comply with institutional biosafety protocols and exclude FDA-related claims per regulatory guidelines .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Data Analysis :

  • Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/LC₅₀ values.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Reporting : Adhere to Journal of Clinical Practice and Research standards for transparency in statistical parameters (e.g., p-values, confidence intervals) .

Q. Methodological Considerations

Q. How should researchers address contradictions between computational predictions and experimental results for this compound reactivity?

  • Resolution Workflow :

Re-validate computational models (e.g., DFT calculations) using higher basis sets (e.g., B3LYP/6-311+G(d,p)).

Re-examine experimental conditions (e.g., solvent polarity, humidity) that may deviate from idealized simulations.

Publish discrepancies as part of the discussion to guide future studies .

Q. What protocols ensure reproducibility when documenting synthetic procedures for halogenated quinolines?

  • Best Practices :

  • Detailed Descriptions : Specify exact reagent grades, glassware drying methods, and inert atmosphere conditions.
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) in supplementary materials, formatted as per Beilstein Journal guidelines .

Q. Ethical and Compliance Guidelines

Q. How can researchers ensure ethical compliance in studies involving this compound?

  • Checklist :
  • Safety : Use fume hoods for handling volatile reagents (e.g., POCl₃) and dispose of halogenated waste per EPA guidelines.
  • Ethical Review : Submit protocols involving biological testing to institutional review boards (IRBs), emphasizing non-human use per FDA disclaimers .

Properties

IUPAC Name

4-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHOABWDLKHXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460299
Record name 4-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-90-7
Record name 4-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-Chloro-3-iodoquinoline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-Chloro-3-iodoquinoline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-Chloro-3-iodoquinoline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-Chloro-3-iodoquinoline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-Chloro-3-iodoquinoline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-Chloro-3-iodoquinoline

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